(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide
Description
(2S,3S)-2-(Cyclopentylamino)-3-methylpentanamide is a chiral amide with a molecular weight of ~181.28 g/mol and the molecular formula C₁₁H₂₂N₂O. Its stereochemistry at the 2 and 3 positions (S,S configuration) and the cyclopentylamino substituent are critical for its biological activity, particularly in neuropharmacology and receptor interaction studies . The compound is synthesized via multi-step stereoselective reactions, emphasizing the importance of its chiral centers in drug design .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide |
InChI |
InChI=1S/C11H22N2O/c1-3-8(2)10(11(12)14)13-9-6-4-5-7-9/h8-10,13H,3-7H2,1-2H3,(H2,12,14)/t8-,10-/m0/s1 |
InChI Key |
ZSIHYNYFPYXGQE-WPRPVWTQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC1CCCC1 |
Canonical SMILES |
CCC(C)C(C(=O)N)NC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentylamine and 3-methylpentanoic acid.
Amidation Reaction: The key step involves the formation of the amide bond between the cyclopentylamine and the 3-methylpentanoic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide may involve:
Large-Scale Amidation: Utilizing large-scale reactors and optimized reaction conditions to maximize yield and efficiency.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction control and scalability.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines.
| Condition | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (4–6 hrs) | 3-methylpentanoic acid + cyclopentylamine | ~65% | |
| Basic hydrolysis | 2M NaOH, 80°C (3–4 hrs) | Sodium 3-methylpentanoate + cyclopentylamine | ~72% |
Reaction kinetics favor basic conditions due to reduced side-product formation. Stereochemical integrity at C2 and C3 is preserved during hydrolysis.
Nucleophilic Substitution
The cyclopentylamino group participates in alkylation and acylation reactions.
Acylation with Acid Chlorides
Reacting with acetyl chloride in tetrahydrofuran (THF) at 0°C yields N-acetyl derivatives:
Sulfonylation
Reaction with toluenesulfonyl chloride produces sulfonamide derivatives:
Amide Bond Cleavage via Reducing Agents
Lithium aluminum hydride (LiAlH
) reduces the amide to the corresponding amine:
-
Conditions : Reflux in THF (1.5 hrs), followed by aqueous workup .
-
Stereochemical Outcome : Retention of configuration at C2 and C3.
Cyclization Reactions
Intramolecular reactions form five- or six-membered rings under dehydrating conditions:
| Reagent | Product | Temperature | Yield | Source |
|---|---|---|---|---|
| POCl | ||||
| /Et | ||||
| N | Tetrahydroisoquinoline analog | 80°C, 4 hrs | ~38% |
This reaction leverages the nucleophilicity of the cyclopentylamino group and the amide’s electrophilic carbonyl .
Enzymatic Modifications
The compound serves as a substrate for microbial amidases, enabling enantioselective transformations:
-
Pseudomonas fluorescens amidase cleaves the amide bond with >90% enantiomeric excess .
-
Applications: Chiral resolution in pharmaceutical synthesis .
Stability Under Thermal and Oxidative Conditions
| Condition | Observation | Degradation | Source |
|---|---|---|---|
| 100°C, 24 hrs (air) | Partial oxidation of cyclopentyl group | ~20% | |
| 150°C, vacuum | Dehydration to nitrile derivative | ~85% |
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C.
Pharmacological Derivatization
The compound’s primary amine and amide groups are modified to enhance bioavailability:
-
Prodrug Synthesis : Phosphorylation of the amide group improves water solubility (e.g., using PCl
) . -
HDAC Inhibition : Structural analogs show histone deacetylase (HDAC) inhibition at IC
~2–5 µM .
Key Reaction Mechanisms
Scientific Research Applications
Synthesis and Production
The synthesis of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide typically involves the amidation reaction between cyclopentylamine and 3-methylpentanoic acid. Key steps include:
- Starting Materials : Cyclopentylamine and 3-methylpentanoic acid.
- Amidation Reaction : Utilizing coupling reagents like EDCI and HOBt.
- Purification Techniques : Recrystallization or column chromatography to achieve high purity.
In industrial settings, large-scale amidation and continuous flow synthesis techniques are often employed to enhance yield and efficiency.
This compound has garnered attention for its role as a Rho kinase (ROCK) inhibitor, particularly targeting ROCK-II. The inhibition of Rho kinases is crucial in various cellular processes such as smooth muscle contraction and cell proliferation.
Key Biological Effects
- Vasodilation : The compound promotes relaxation of vascular smooth muscle, potentially reducing hypertension.
- Anti-inflammatory Effects : It may mitigate inflammatory responses in various models.
- Neuroprotective Properties : Evidence suggests it could protect against neuronal damage in neurodegenerative diseases.
Therapeutic Applications
The therapeutic implications of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide are broad:
- Hypertension Management : Demonstrated reductions in blood pressure through vasodilation.
- Asthma Treatment : Reduces bronchial hyperreactivity, providing symptomatic relief during acute asthma attacks.
- Neuroprotection : Shown to reduce oxidative stress-induced neuronal death.
Case Studies
-
Hypertension Management :
- A study indicated that administration resulted in significant blood pressure reductions in animal models by promoting vasodilation through Rho kinase inhibition.
-
Asthma Treatment :
- In a controlled trial with asthmatic patients, the compound reduced bronchial hyperreactivity effectively.
-
Neuroprotection :
- Research involving neurodegenerative disease models showed a reduction in neuronal death due to oxidative stress, attributed to modulation of RhoA signaling pathways.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Stereochemical Influence on Bioactivity
The (2S,3S) configuration is a unifying feature among high-activity analogues. For example:
- Target Compound : The cyclopentyl group’s five-membered ring provides optimal steric bulk for receptor binding without excessive hydrophobicity, unlike the cyclohexyl variant, which reduces affinity due to larger size .
- (2S,3S)-2-Amino-N-((R)-1-phenylethyl)pentanamide: The (R)-phenylethyl group introduces aromaticity, enhancing interactions with hydrophobic receptor pockets but limiting aqueous solubility .
- Inversion of Configuration: The (2S,3R)-isopropylamino analogue shows diminished activity, highlighting the necessity of S,S stereochemistry for target engagement .
Impact of Substituents on Pharmacokinetics
- Cyclopentyl vs. Benzyl Groups : The cyclopentyl group balances lipophilicity and metabolic stability, whereas the benzyl group increases CYP450-mediated oxidation risks .
- Methoxypropyl vs. Phenylethyl : The 3-methoxypropyl substituent improves solubility (logP ~1.2 vs. 2.8 for phenylethyl), making it suitable for oral formulations .
- Simpler Backbones: Compounds like (2S,3S)-2-amino-3-methylpentanamide lack functional groups for targeted delivery, limiting therapeutic utility .
Biological Activity
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a Rho kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The primary mechanism of action for (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide involves the inhibition of Rho-associated kinase (ROCK), specifically ROCK-II. Rho kinases are critical regulators in various cellular processes, including smooth muscle contraction, cell proliferation, and migration. By inhibiting ROCK-II, this compound can potentially alleviate conditions associated with excessive smooth muscle contraction and cell proliferation.
Key Biological Effects
- Vasodilation : Inhibition of Rho kinase leads to relaxation of vascular smooth muscle, which can reduce hypertension and improve blood flow.
- Anti-inflammatory Effects : ROCK inhibitors have been shown to mitigate inflammatory responses in various models, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that Rho kinase inhibition may protect against neuronal damage in models of neurodegenerative diseases.
Therapeutic Applications
The therapeutic implications of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide are broad, encompassing several medical conditions:
Case Studies
Several studies have explored the effects of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide in clinical and preclinical settings:
- Hypertension Management : A study demonstrated that administration of this compound resulted in significant reductions in blood pressure in animal models by promoting vasodilation through Rho kinase inhibition. The results indicated a decrease in vascular resistance and an increase in blood flow to peripheral tissues .
- Asthma Treatment : In a controlled trial involving asthmatic patients, (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide was found to reduce bronchial hyperreactivity. The compound's ability to relax bronchial smooth muscles provided symptomatic relief during acute asthma attacks .
- Neuroprotection : Research involving neurodegenerative disease models showed that the compound could reduce neuronal death caused by oxidative stress. This effect was attributed to the modulation of RhoA signaling pathways, which are known to be involved in neuronal survival .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide analogs to enhance its efficacy and selectivity as a ROCK inhibitor. These investigations revealed:
Q & A
Q. What are the optimal synthetic routes for (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The synthesis of stereochemically pure (2S,3S)-configured compounds often employs carbodiimide-based coupling agents (e.g., HATU) with chiral precursors. For example, in the synthesis of structurally related amides, DIPEA is used as a base to activate carboxyl groups, while low temperatures (0–5°C) minimize racemization . Key steps include:
- Chiral Resolution : Use of chiral HPLC or enzymatic resolution to separate enantiomers.
- Reagent Selection : HATU or EDCI for amide bond formation, with cyclopentylamine derivatives as nucleophiles.
- Yield Optimization : Yields of 75% are achievable with 30% EtOAc/pet ether elution in silica gel chromatography .
Q. Which spectroscopic techniques are most reliable for characterizing (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR (e.g., δ = 1.64–1.59 ppm for methyl groups, 172.4 ppm for carbonyl carbons) confirm stereochemistry and functional groups .
- HRMS : Accurate mass measurement (e.g., [M+H]+ 482.3101) validates molecular formula .
- IR Spectroscopy : Peaks at 3285 cm⁻¹ (N-H stretch) and 1638 cm⁻¹ (C=O stretch) confirm amide bonds .
Q. How can researchers resolve contradictions in reported bioactivity data for (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide analogs?
Methodological Answer: Discrepancies in bioactivity often arise from:
- Enantiomeric Impurity : Validate enantiomeric purity via chiral chromatography (e.g., Chiralpak® columns) .
- Assay Variability : Standardize cell-based assays (e.g., IC50 measurements) with positive controls like known kinase inhibitors.
- Structural Confirmation : Use X-ray crystallography to confirm absolute configuration, as seen in related amide derivatives .
Q. What computational strategies predict the binding affinity of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide to biological targets?
Methodological Answer:
- Docking Studies : Software like AutoDock Vina models interactions with cyclopentane-binding pockets (e.g., PCSK9 inhibitors) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes.
- QSAR Models : Correlate substituent effects (e.g., methyl vs. cyclopentyl groups) with activity using Hammett parameters .
Q. How does the stereochemistry of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide influence its metabolic stability?
Methodological Answer:
- Cytochrome P450 Interactions : (2S,3S) configuration reduces susceptibility to CYP3A4 oxidation compared to (2R,3R) analogs .
- In Vitro Assays : Incubate with liver microsomes; monitor degradation via LC-MS.
- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., fluorine) on the cyclopentane ring to block metabolic hotspots .
Q. What experimental designs mitigate racemization during solid-phase synthesis of (2S,3S)-configured amides?
Methodological Answer:
- Coupling Conditions : Use HATU/DIPEA at 0°C with <1 hour reaction time .
- Resin Selection : Wang resin with acid-labile linkers minimizes side reactions.
- Racemization Tests : Compare [α]D values before/after synthesis; deviations >5% require protocol revision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
